![molecular formula C14H10N2O4 B2807693 3-Cyclopropyl-6-(furan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid CAS No. 954274-14-7](/img/structure/B2807693.png)
3-Cyclopropyl-6-(furan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropyl-6-(furan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid is a chemical compound with the CAS Number: 954274-14-7 . It has a molecular weight of 270.24 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H10N2O4/c17-14(18)8-6-9(10-2-1-5-19-10)15-13-11(8)12(16-20-13)7-3-4-7/h1-2,5-7H,3-4H2,(H,17,18) . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.Physical and Chemical Properties Analysis
This compound has a molecular weight of 270.24 . It is a powder at room temperature . For more detailed physical and chemical properties, it would be best to refer to a comprehensive chemical database or the compound’s Material Safety Data Sheet (MSDS).Applications De Recherche Scientifique
Synthesis and Heterocyclic Chemistry
The compound 3-Cyclopropyl-6-(furan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid, given its structural complexity, plays a significant role in the synthesis of heterocyclic compounds, which are pivotal in medicinal chemistry and material sciences. The presence of furan, oxazolo, and pyridine rings in its structure offers versatile reactivity for constructing complex molecular architectures. Research in this area focuses on the synthesis of condensed heterocyclic systems, such as oxazines, oxazoles, and pyrazines, through reactions like the Retro-Diels−Alder process, which releases furan from heterocycles (Stájer et al., 2004). Additionally, the compound's ability to undergo transformations into various fused heterocyclic ring systems highlights its potential in synthesizing novel pharmacophores and materials with unique properties (Volochnyuk et al., 2010).
Antimicrobial Activity
Compounds derived from this compound have been studied for their antimicrobial properties. The structural motif of furan combined with the pyridine nucleus has been utilized to synthesize new thiazolidinones, which were evaluated for their antibacterial and antifungal activities, demonstrating the potential of such derivatives in developing new antimicrobial agents (Sodha et al., 2003).
Organic Synthesis Methodologies
The unique structural framework of this compound lends itself to exploring novel organic synthesis methodologies. For instance, its incorporation into multicomponent reactions (MCRs) showcases the compound's utility in constructing complex heterocycles efficiently. These methodologies underscore the compound's role in advancing synthetic organic chemistry by providing new routes to heterocyclic compounds that are challenging to synthesize through traditional reactions (Shestopalov et al., 2008).
Molecular Diversity and Drug Discovery
The ability to generate molecular diversity through the manipulation of this compound is crucial in drug discovery. The compound's structural features are beneficial for creating libraries of molecules with potential biological activities. This aspect is particularly relevant in the search for new therapeutic agents, where the introduction of such heterocyclic cores can lead to the discovery of compounds with novel modes of action (Zubkov et al., 2004).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
3-cyclopropyl-6-(furan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O4/c17-14(18)8-6-9(10-2-1-5-19-10)15-13-11(8)12(16-20-13)7-3-4-7/h1-2,5-7H,3-4H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFKRFNUJZCSFIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC3=C2C(=CC(=N3)C4=CC=CO4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
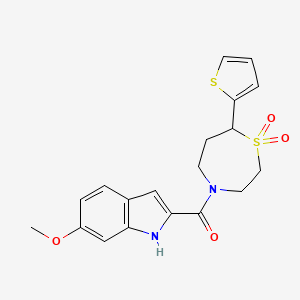
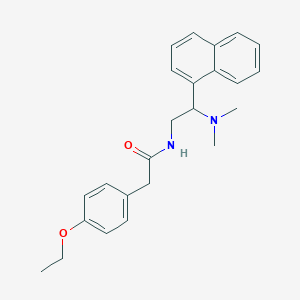
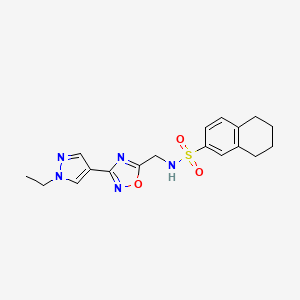
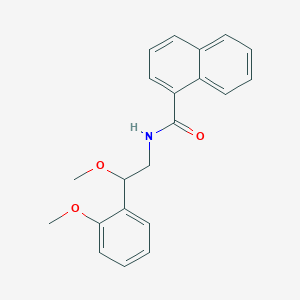
![2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2807619.png)
![N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycine](/img/structure/B2807621.png)
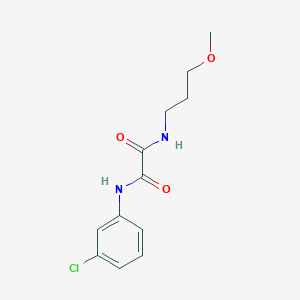
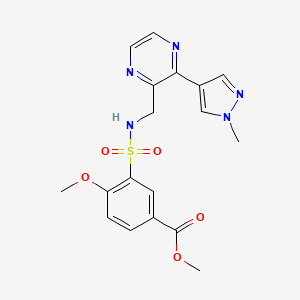
![4-(4-Isopropylphenoxy)-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B2807626.png)
![2,8,10-Trimethyl-4-(morpholin-4-yl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2807627.png)
![3-({7-Fluoro-4-[4-(methylsulfonyl)piperazin-1-yl]quinolin-3-yl}sulfonyl)benzonitrile](/img/structure/B2807630.png)
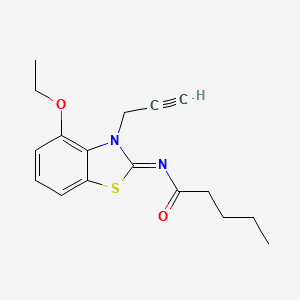
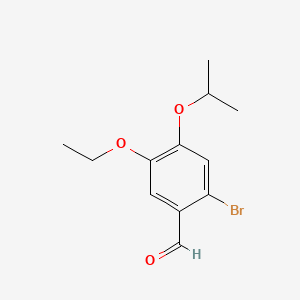
![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2807633.png)
